Defined vs. Tautomeric Structure: Benzo[d]isoxazol-3-yl acetate vs. 3-Hydroxy Analog
The core structural differentiation of the acetate ester is its existence as a single, covalently locked chemical species, as opposed to the tautomeric equilibrium of the parent 3-hydroxy compound. The acetate cannot keto-enol tautomerize, providing a defined starting material for synthesis. The 3-hydroxy analog, benzo[d]isoxazol-3-ol, is explicitly noted to exist in equilibrium between its hydroxy and oxo tautomeric forms .
| Evidence Dimension | Tautomeric State at Room Temperature |
|---|---|
| Target Compound Data | Single, chemically locked enol ester form (100% defined isomer) |
| Comparator Or Baseline | Benzo[d]isoxazol-3-ol (CAS 21725-69-9) exists as a dynamic equilibrium mixture of hydroxy and oxo tautomers |
| Quantified Difference | Qualitative difference: Defined vs. equilibrating mixture. No quantitative ratio of tautomers was reported for the comparator. |
| Conditions | Standard storage and reaction conditions |
Why This Matters
A defined tautomeric state eliminates batch-to-batch variability in reactivity and ensures reproducible regioselectivity in multi-step syntheses, a critical procurement criterion for process chemistry.
